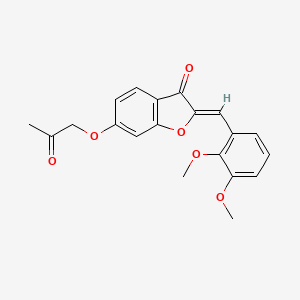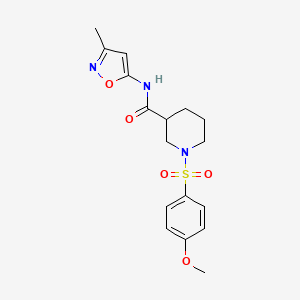
1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O5S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Compounds in Medicine
Sulfonamide compounds are a significant class of synthetic antibiotics used for the therapy of bacterial infections caused by various microorganisms. They are also known as sulfa drugs and have applications beyond antibacterial use, including in diuretics, carbonic anhydrase inhibitors, and antiepileptics. The development and investigation of sulfonamide inhibitors have revealed their utility as antiviral HIV protease inhibitors, anticancer agents, and in the treatment of Alzheimer’s disease. The extensive study of these compounds has highlighted their importance in producing valuable drugs for various conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018).
Environmental Impact and Degradation
Sulfamethoxazole, a type of sulfonamide, is identified as a persistent organic pollutant arising from the pharmaceutical industry. It undergoes transformation reactions leading to various metabolites in the environment. Studies focusing on the removal of such contaminants have explored technologies like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation. These methods aim for sustainable development and cost-effectiveness in removing toxic contaminants from the environment (Prasannamedha & Kumar, 2020).
Chemical Synthesis and Impurities
The review on the synthesis of omeprazole and pharmaceutical impurities of proton pump inhibitors provides insights into the novel methods and the importance of understanding pharmaceutical impurities. Such studies are crucial for the development of safer and more effective pharmaceuticals, highlighting the role of chemical synthesis in improving drug formulations and minimizing harmful impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Therapeutic Applications and Mechanisms
The examination of sulfonamide compounds in the context of their therapeutic uses, mechanisms of action, and the physico-chemical and pharmacological properties associated with them is crucial for the development of new drugs. This encompasses a wide range of biological activities including antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties, further emphasizing the versatility and significance of sulfonamide compounds in medicinal chemistry and drug development (Azevedo-Barbosa et al., 2020).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-12-10-16(25-19-12)18-17(21)13-4-3-9-20(11-13)26(22,23)15-7-5-14(24-2)6-8-15/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSYYUGKQIWPJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline](/img/structure/B2561995.png)
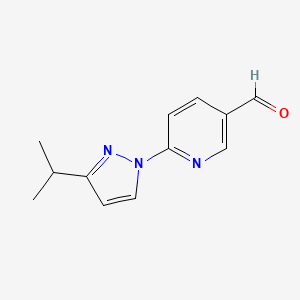
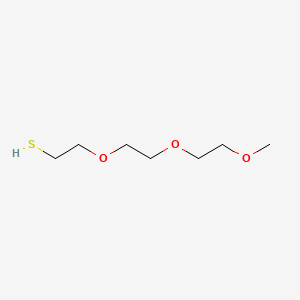
![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2562001.png)
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2562003.png)
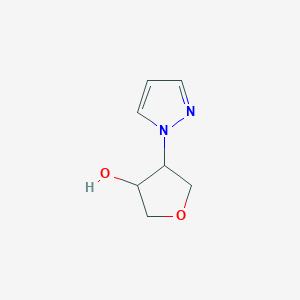
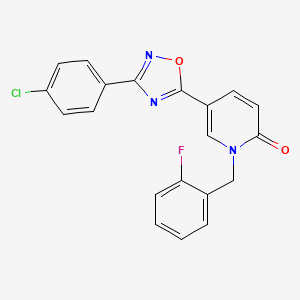
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)
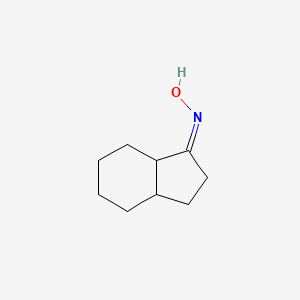
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[5-(2,4-dichlorophenyl)-2-furyl]methylidene}benzenecarbohydrazide](/img/structure/B2562014.png)
![6-Benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2562015.png)
